2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
Description
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Properties
IUPAC Name |
2-[[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-13-2-5-18(24)23(21-13)11-14-6-8-22(9-7-14)19(25)15-3-4-16-17(10-15)26-12-20-16/h2-5,10,12,14H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMJHTGLCOKDQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : C21H20N6O2S
- Molecular Weight : 420.5 g/mol
- CAS Number : 2097933-29-2
The biological activity of this compound can be attributed to several mechanisms:
- DNA Binding : Similar to other benzothiazole derivatives, this compound exhibits a strong affinity for DNA, particularly binding within the minor groove. This interaction may inhibit DNA-dependent enzymes, leading to reduced cell proliferation and increased apoptosis in cancer cells .
- Antitumor Activity : Preliminary studies indicate that compounds with structural similarities show promising antitumor effects against various cancer cell lines. The compound's ability to disrupt cellular processes through DNA interaction suggests potential as a chemotherapeutic agent .
- Antimicrobial Properties : This compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicate that it may inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent .
Biological Activity Data
| Activity Type | Tested Organisms/Cells | IC50 Values | Notes |
|---|---|---|---|
| Antitumor | HCC827 (lung cancer) | 6.26 ± 0.33 μM | High activity in 2D assays |
| Antitumor | NCI-H358 (lung cancer) | 6.48 ± 0.11 μM | High activity in 2D assays |
| Antimicrobial | E. coli | Not specified | Effective against Gram-negative bacteria |
| Antimicrobial | S. aureus | Not specified | Effective against Gram-positive bacteria |
Case Studies
- Antitumor Efficacy : In a study assessing the antitumor efficacy of similar compounds, it was found that the presence of specific functional groups significantly enhanced cytotoxicity against various cancer cell lines. The benzothiazole moiety was particularly effective in enhancing the overall biological activity .
- Antimicrobial Testing : A recent investigation into the antimicrobial properties revealed that compounds similar to this one demonstrated a broad spectrum of activity against common bacterial strains. The study utilized broth microdilution methods to determine minimum inhibitory concentrations (MICs), indicating potential for therapeutic applications in infectious diseases .
Preparation Methods
Benzothiazole-6-carbonyl Chloride
The benzothiazole moiety is synthesized via cyclization of o-phenylenediamine with carbon disulfide under oxidative conditions (e.g., FeCl₃ catalysis). Subsequent Friedel-Crafts acylation introduces the carbonyl group at position 6, yielding 1,3-benzothiazole-6-carbonyl chloride (Fig. 1A). Purification by distillation or recrystallization typically achieves >85% purity.
Piperidin-4-ylmethylamine Derivative
Piperidine is functionalized at the 4-position through reductive amination of 4-piperidone with methylamine, followed by Boc protection. Alkylation with methyl iodide introduces the methyl group, and deprotection yields 4-(aminomethyl)piperidine (Fig. 1B). This intermediate is critical for subsequent coupling.
6-Methyl-2,3-dihydropyridazin-3-one
The pyridazinone core is assembled via cyclocondensation of hydrazine hydrate with ethyl acetoacetate under acidic conditions (HCl, ethanol, reflux). Ultrasound-assisted methods using ionic liquid catalysts (e.g., [bmim]Br-AlCl₃) enhance reaction efficiency, achieving yields up to 92% in 30 minutes (Table 1).
Table 1. Optimization of Pyridazinone Synthesis
| Method | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Conventional reflux | None | 6 | 68 |
| Ultrasound-assisted | [bmim]Br-AlCl₃ | 0.5 | 92 |
Coupling Strategies
Amide Bond Formation
The benzothiazole-6-carbonyl chloride reacts with 4-(aminomethyl)piperidine in dichloromethane (DCM) using triethylamine as a base. Carbodiimide mediators (e.g., EDC/HOBt) improve coupling efficiency, yielding 1-(1,3-benzothiazole-6-carbonyl)piperidin-4-ylmethylamine (Fig. 2A).
Alkylation of Pyridazinone
The piperidine intermediate undergoes N-alkylation with 6-methyl-2,3-dihydropyridazin-3-one in the presence of K₂CO₃ and acetonitrile (80°C, 12 h). Monitoring via TLC (ethyl acetate/hexane, 3:1) confirms complete consumption of starting material.
Optimization and Catalysis
Microwave irradiation reduces reaction times by 60% compared to conventional heating (Table 2). Solvent screening reveals acetonitrile as optimal, minimizing side products like over-alkylated derivatives.
Table 2. Alkylation Efficiency Under Different Conditions
| Condition | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Conventional heating | 80 | 12 | 75 |
| Microwave irradiation | 100 | 5 | 82 |
Analytical Characterization
Final product purity is verified via:
Q & A
Basic: What are the standard synthetic pathways and characterization techniques for this compound?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions between the benzothiazole-carbonyl-piperidine moiety and the dihydropyridazinone core.
- Optimization of conditions : Temperature (e.g., 60–80°C for nucleophilic substitutions), solvent choice (e.g., DMF for polar aprotic environments), and reaction time (12–24 hours for complete conversion).
Characterization employs: - NMR spectroscopy (1H, 13C) to confirm hydrogen and carbon environments, especially distinguishing between diastereotopic protons in the piperidine ring .
- Mass spectrometry (HRMS) to validate molecular weight and isotopic patterns.
- HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) for purity assessment (>95% by area normalization) .
Advanced: How can computational methods optimize reaction conditions for this compound’s synthesis?
Methodological Answer:
- Reaction path search algorithms (e.g., DFT calculations) predict intermediates and transition states, identifying energy barriers for key steps like benzothiazole-carbonyl activation .
- Machine learning models trained on analogous reactions can recommend solvent systems (e.g., THF vs. DMF) and catalysts (e.g., Pd/C for coupling steps) to minimize side products.
- Feedback loops : Experimental data (e.g., yields, by-products) refine computational parameters, accelerating optimization cycles .
Basic: What analytical strategies ensure purity and structural fidelity during synthesis?
Methodological Answer:
- Purity : Use reversed-phase HPLC with a photodiode array detector (PDA) to detect impurities at 254 nm. Validate method specificity via spiked impurity standards (e.g., unreacted starting materials) .
- Structural confirmation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in the dihydropyridazinone and piperidine regions. Compare experimental IR spectra with theoretical (DFT-calculated) carbonyl stretching frequencies (~1680 cm⁻¹ for the benzothiazole-carbonyl group) .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Methodological Answer:
- Dynamic effects : Variable-temperature NMR (e.g., 25°C to −40°C) to detect conformational exchange in the piperidine ring, which may cause signal broadening .
- Isotopic labeling : Introduce deuterium at the piperidine’s methylene group to simplify splitting patterns and confirm coupling constants.
- X-ray crystallography : If crystalline, determine absolute configuration to rule out stereochemical ambiguities .
Basic: What are the solubility and stability profiles under varying pH/temperature?
Methodological Answer:
- Solubility screening : Use shake-flask method in buffers (pH 1–10) and solvents (e.g., DMSO for stock solutions). Poor aqueous solubility (<0.1 mg/mL) is common due to the hydrophobic benzothiazole moiety.
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the dihydropyridazinone ring may occur under acidic conditions (pH <3) .
Advanced: How to evaluate its biological activity against kinase targets?
Methodological Answer:
- Kinase inhibition assays : Use recombinant enzymes (e.g., JAK2, EGFR) with ATP-Glo™ luminescence assays. IC50 values are determined via dose-response curves (1 nM–10 µM range).
- Cellular assays : Measure antiproliferative effects in cancer cell lines (e.g., MCF-7) using MTT assays. Include controls for off-target effects (e.g., PI3K inhibitors) .
Advanced: How to address regioselectivity challenges in functionalizing the dihydropyridazinone ring?
Methodological Answer:
- Directing groups : Introduce temporary protecting groups (e.g., Boc on the piperidine nitrogen) to steer electrophilic substitution to the C4 position of the dihydropyridazinone.
- Metal-mediated catalysis : Pd-catalyzed C–H activation (e.g., using Pd(OAc)₂ with pivalic acid) for selective bromination at the C5 position .
Basic: What functional groups dictate reactivity in this compound?
Methodological Answer:
- Benzothiazole-carbonyl : Electrophilic at the carbonyl carbon, prone to nucleophilic attack (e.g., by amines in SN2 reactions).
- Dihydropyridazinone : Aromatic stabilization limits reactivity, but the α,β-unsaturated ketone moiety participates in Michael additions .
Advanced: How to employ in silico modeling for target identification?
Methodological Answer:
- Docking simulations : Use AutoDock Vina to screen against protein databases (e.g., PDB). Prioritize targets with high binding scores (e.g., <−8 kcal/mol) to the benzothiazole moiety.
- Pharmacophore mapping : Align with known kinase inhibitors (e.g., imatinib’s ATP-binding pocket interactions) to predict selectivity .
Advanced: What mechanistic studies elucidate its degradation pathways?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
